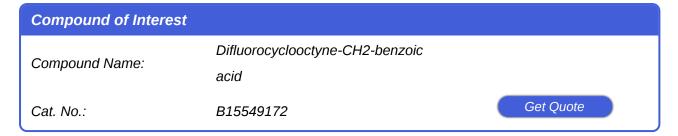


An In-Depth Technical Guide to Difluorocyclooctyne-CH2-Benzoic Acid (DIFO-Acid)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorocyclooctyne-CH2-benzoic acid, a difluorinated cyclooctyne (DIFO) analogue, is a cutting-edge bioorthogonal chemical reporter extensively utilized for the detection and imaging of azide-modified biomolecules.[1] As a key player in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), DIFO-acid offers rapid and specific ligation with azides in complex biological environments, including living cells, without the need for cytotoxic copper catalysts.[1] The geminal fluorine atoms adjacent to the strained alkyne bond significantly enhance its reactivity, making it a highly efficient tool for a range of applications, from live-cell imaging of glycans to the development of antibody-drug conjugates (ADCs).[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, and applications.

Physicochemical and Kinetic Data

The following tables summarize the key physicochemical properties of a representative DIFO-acid analogue and the kinetic data for the reaction of second-generation DIFO reagents with benzyl azide.



Table 1: Physicochemical Properties of a DIFO-Acid Analogue

Property	Value	Source	
Chemical Formula	C15H14F2O4	Inferred from structure	
Molecular Weight	303.14 g/mol	Inferred from structure	
CAS Number	1047997-30-7	[1]	
Appearance	White to off-white solid	General observation	
Solubility	Soluble in DMSO, DMF, and other organic solvents	General knowledge	
Storage Conditions	Store at -20°C for long-term stability	[3]	

Table 2: Quantitative Kinetic Data for Second-Generation DIFO Reagents

The following second-order rate constants were determined for the reaction of second-generation DIFO reagents (structurally very similar to DIFO-acid) with benzyl azide.

DIFO Reagent	Solvent System	Second-Order Rate Constant (k ₂) (M ⁻¹ s ⁻¹)	Source
Second-Generation DIFO-acid analogue	CD₃CN	$(4.2 \pm 0.1) \times 10^{-2}$	[2]
Second-Generation DIFO-acid analogue	7:3 CD₃CN:D₂O with 25 mM potassium phosphate, pH 7	$(5.2 \pm 0.2) \times 10^{-2}$	[2]
Original DIFO reagent	Not specified	7.6 x 10 ⁻²	[4]

Synthesis Protocol

While a specific peer-reviewed synthesis protocol for **Difluorocyclooctyne-CH2-benzoic acid** is not readily available, a detailed and robust synthesis for a structurally analogous "second-



generation" DIFO reagent with a C-C bond linker has been published.[2][3] This protocol offers a more tractable route compared to the original DIFO synthesis and is presented here as a representative method.

Synthesis of a Second-Generation DIFO-Acid Analogue[3]

The synthesis involves the formation of a difluorinated cyclooctanone, followed by a Wittig reaction to introduce the linker, and subsequent conversion to the cyclooctyne.

Step 1: Synthesis of 2,2-difluoro-1,3-cyclooctanedione

- To a solution of 1,3-cyclooctanedione in a suitable solvent, add Selectfluor and cesium carbonate at 0°C.
- Stir the reaction until completion, then work up to isolate the 2,2-difluoro-1,3-cyclooctanedione. The reported yield is 73%.

Step 2: Wittig Reaction to Introduce the Linker

- Prepare a phosphonium salt with the desired linker containing a protected carboxylic acid.
- React the 2,2-difluoro-1,3-cyclooctanedione with the phosphonium salt in the presence of a base such as DBU to perform the Wittig reaction.

Step 3: Reduction and Deprotection

- The resulting product from the Wittig reaction is then reduced, for example, through hydrogenation.
- The protecting group on the carboxylic acid is subsequently removed to yield the carboxylic acid derivative.

Step 4: Formation of the Cyclooctyne

- The ketone is converted to a vinyl triflate.
- Elimination of the triflate using a suitable base yields the final difluorinated cyclooctyne product.



Characterization Data for a Second-Generation DIFO-Methyl Ester Analogue:[3]

- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, J = 8.4 Hz), 7.38 (d, 2H, J = 8.2 Hz), 7.23 (s, 1H),
 3.92 (s, 3H), 2.70 (t, 2H, J = 6.6 Hz), 2.52 (app t, 2H, J = 6.2 Hz), 1.86 (m, 2H), 1.53 (m, 4H).
- ¹³C NMR (125 MHz, CDCl₃): δ 202.1 (t, J = 28.9 Hz), 166.8, 140.0, 134.6 (t, J = 19.6 Hz), 131.2 (t, J = 10.3 Hz), 130.0, 129.7, 129.0, 115.2 (t, J = 253.4 Hz), 52.4, 37.5, 27.3, 26.0, 25.7, 25.3 (t, J = 2.5 Hz).
- 19 F NMR (376 MHz, CDCl₃): δ -111.09 (s).
- HRMS (FAB): calcd for C₁₇H₁₈O₃F₂ [M + H]⁺, 309.1302; found, 309.1302.

Experimental Protocols and Applications

DIFO-acid is a versatile tool for bioorthogonal labeling. The carboxylic acid handle allows for its conjugation to a variety of molecules, such as amines (after activation to an NHS ester), to create custom probes for specific applications.

General Protocol for Live-Cell Imaging of Azido-Glycans

This protocol is adapted from methods using DIFO-biotin conjugates for cell surface labeling.[4] [5]

Materials:

- Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).
- DIFO-fluorophore conjugate (prepared by coupling DIFO-acid to an amine-containing fluorophore).
- Complete cell culture medium.
- Phosphate-buffered saline (PBS).
- Fluorescence microscope.

Procedure:



- Cell Preparation: Culture cells in the presence of an azide-containing sugar for 24-48 hours to allow for metabolic incorporation into cell surface glycans.
- Labeling:
 - Wash the cells with PBS.
 - Incubate the cells with the DIFO-fluorophore conjugate in complete medium at a concentration of 10-100 μM. Incubation can be as short as 1 minute at 37°C for cell surface labeling.[5] For imaging of intracellular trafficking, longer incubation times (e.g., 1 hour) may be required.[5]
- Washing: Gently wash the cells three times with complete medium to remove unbound DIFO-fluorophore conjugate.
- Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Application in Targeting the EGFR Signaling Pathway

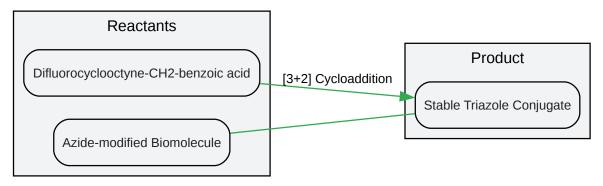
DIFO-acid can be conjugated to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy. For example, an anti-EGFR antibody can be coupled to a cytotoxic drug via a DIFO-linker. This allows for the specific delivery of the drug to cancer cells overexpressing the epidermal growth factor receptor (EGFR).

Upon binding of the ADC to EGFR, the complex is internalized, leading to the release of the cytotoxic payload inside the cell.[6] This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug. The binding of the ADC to EGFR can also disrupt downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation and survival.[4]

Mandatory Visualizations



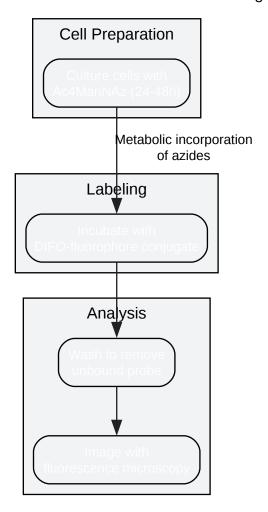
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)



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Caption: The bioorthogonal SPAAC reaction between DIFO-acid and an azide.

Experimental Workflow for Live-Cell Imaging

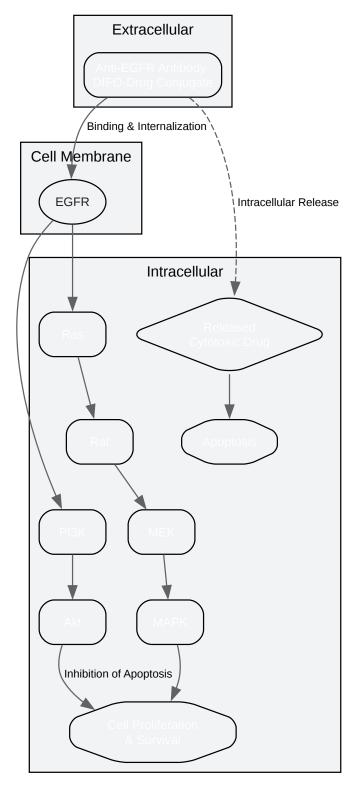




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Caption: Workflow for labeling and imaging azide-modified glycans on live cells.

Targeting the EGFR Signaling Pathway with a DIFO-ADC





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Caption: DIFO-ADC targeting EGFR disrupts downstream signaling and induces apoptosis.

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